molecular formula C12H22N2O2 B3395030 tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1311390-86-9

tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3395030
CAS No.: 1311390-86-9
M. Wt: 226.32 g/mol
InChI Key: VOJMZLZBOIHIRI-IVZWLZJFSA-N
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Description

tert-Butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: is a bicyclic compound featuring a tert-butyl ester group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.

    Reaction Steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing enzyme inhibitors or receptor agonists/antagonists.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound can be incorporated into polymers to modify their properties.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Uniqueness:

  • Structural Features: The specific arrangement of the amino and carboxylate groups in tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate provides unique reactivity and interaction profiles.
  • Applications: Its potential applications in drug development and catalysis distinguish it from other similar compounds.

This compound’s unique structure and versatile reactivity make it a valuable tool in various scientific and industrial fields

Properties

IUPAC Name

tert-butyl (1R,4S,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMZLZBOIHIRI-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117516
Record name 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4S,6R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311390-86-9
Record name 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4S,6R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311390-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4S,6R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 3
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 4
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 5
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

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